molecular formula C14H12FNO4S B13492369 benzyl N-[3-(fluorosulfonyl)phenyl]carbamate

benzyl N-[3-(fluorosulfonyl)phenyl]carbamate

Cat. No.: B13492369
M. Wt: 309.31 g/mol
InChI Key: QAHGVZAFEXFLKT-UHFFFAOYSA-N
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Description

Benzyl N-[3-(fluorosulfonyl)phenyl]carbamate is a synthetic carbamate derivative characterized by a benzyloxycarbonyl group attached to an aromatic phenyl ring substituted with a fluorosulfonyl (-SO₂F) group at the meta position.

Properties

Molecular Formula

C14H12FNO4S

Molecular Weight

309.31 g/mol

IUPAC Name

benzyl N-(3-fluorosulfonylphenyl)carbamate

InChI

InChI=1S/C14H12FNO4S/c15-21(18,19)13-8-4-7-12(9-13)16-14(17)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)

InChI Key

QAHGVZAFEXFLKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[3-(fluorosulfonyl)phenyl]carbamate typically involves the reaction of benzyl chloroformate with 3-(fluorosulfonyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[3-(fluorosulfonyl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[3-(fluorosulfonyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Employed in the study of enzyme mechanisms and inhibition.

    Medicine: Investigated for its potential as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[3-(fluorosulfonyl)phenyl]carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the resonance stabilization of the carbamate group. The compound can be selectively deprotected under acidic or basic conditions, allowing for controlled release of the amine .

Comparison with Similar Compounds

Key Structural and Functional Differences

Electrophilic vs. Nucleophilic Reactivity :

  • The fluorosulfonyl group (-SO₂F) in the target compound is highly electrophilic, enabling sulfonylation reactions. In contrast, boronate esters (e.g., CAS 2377610-77-8) act as nucleophilic partners in cross-coupling reactions .
  • Halogenated analogs (e.g., bromo/fluoro derivatives) exhibit distinct reactivity, such as participation in Ullmann or Buchwald-Hartwig amination .

Steric and Electronic Effects :

  • The tert-butyl group in CAS 2358552-54-0 provides steric hindrance, enhancing stability but reducing reactivity compared to the benzyl variant .
  • Hydroxypropyl substituents (CAS 2680744-86-7) introduce hydrogen-bonding capacity, improving solubility in polar solvents .

Biological Activity :

  • While direct data on the target compound are sparse, structurally related carbamates (e.g., benzyl carbamates with fluorophenyl groups) demonstrate antimetastatic effects in prostate cancer models, as seen in compound 6 from .

Biological Activity

Benzyl N-[3-(fluorosulfonyl)phenyl]carbamate is a specialized organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and antibiotic development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

This compound has the molecular formula C18H19FN2O3C_{18}H_{19}FN_2O_3 and a molecular weight of approximately 330.35 g/mol. The compound features a fluorosulfonyl group attached to a phenyl ring through a carbamate functional group linked to a benzyl moiety. This unique structure enhances its reactivity and solubility, making it suitable for various applications in biological systems.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins, which can lead to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, particularly those related to glucose metabolism and bacterial resistance mechanisms.

Antibiotic Development

Research indicates that this compound exhibits significant biological activity in antibiotic development. It serves as an intermediate in the synthesis of linezolid, an antibiotic effective against Gram-positive bacterial infections resistant to other treatments. Studies have shown that derivatives of this compound may inhibit glucose transporters, potentially leading to applications in cancer therapy by suppressing tumor growth through metabolic interference .

Inhibition Studies

Several studies have investigated the inhibitory effects of this compound on various biological targets:

  • Glucose Transporters : The compound has been shown to influence pathways related to glucose uptake, which is crucial for cancer cell metabolism.
  • Antimicrobial Activity : Its derivatives have demonstrated efficacy against resistant bacterial strains, highlighting its potential as a novel therapeutic agent .

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound and its derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecium. These findings suggest that the compound could be developed into effective antibiotics.
  • Cancer Therapy Potential : Research has indicated that the compound may synergistically impair cancer cell growth when combined with other metabolic inhibitors. This suggests potential applications in combination therapies for cancer treatment .

Comparative Analysis

The following table summarizes key features of this compound compared to related compounds:

Compound NameCAS NumberMolecular FormulaKey Features
This compound168828-81-7C18H19FN2O3Antibiotic precursor; inhibits glucose transporters
Tert-butyl N-{2-chloro-5-[2-(fluorosulfonyl)ethyl]}2229016-79-7C13H17ClFNO4SDifferent pharmacological profile
Benzyl (3-Fluoro-4-morpholinophenyl)carbamate168828-81-7C18H19FN2O3Morpholine ring enhances solubility
1-Fluorosulfonyloxy-4-nitrobenzeneNot availableC6H4FNO3SPotential use in materials science

Q & A

Q. What are the common synthetic routes for benzyl N-[3-(fluorosulfonyl)phenyl]carbamate, and how are intermediates characterized?

The synthesis typically involves reacting benzyl chloroformate with 3-(fluorosulfonyl)aniline under anhydrous conditions. Key intermediates are monitored via TLC and purified via column chromatography. For structural confirmation, 1H^1 \text{H} and 13C^{13}\text{C} NMR spectroscopy are used to verify carbamate bond formation and fluorosulfonyl group retention. Mass spectrometry (HRMS) further validates molecular weight and purity .

Q. How is the molecular stability of this compound assessed under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25°C and 40°C. Degradation is tracked using HPLC-UV, with a C18 column and acetonitrile/water mobile phase. The fluorosulfonyl group’s susceptibility to hydrolysis is quantified via 19F^{19}\text{F} NMR, monitoring fluoride ion release .

Q. What analytical techniques are critical for distinguishing this compound from positional isomers (e.g., 2- or 4-fluorosulfonyl derivatives)?

X-ray crystallography resolves positional ambiguities by determining bond angles and crystal packing. Diffraction data collected at 100 K (Mo-Kα radiation) are refined using SHELXL . Complementary FT-IR spectroscopy identifies unique vibrational modes (e.g., S=O stretching at 1370–1390 cm1^{-1}) specific to the 3-substituted isomer .

Advanced Research Questions

Q. How does the fluorosulfonyl group’s electron-withdrawing nature influence the carbamate’s reactivity in cross-coupling reactions?

The fluorosulfonyl moiety enhances electrophilicity at the phenyl ring, enabling Suzuki-Miyaura couplings with arylboronic acids. Kinetic studies (monitored via 1H^1 \text{H} NMR) show accelerated reaction rates compared to non-sulfonylated analogs. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) correlate Hammett σp_p- values with observed regioselectivity .

Q. What crystallographic challenges arise in resolving the molecular geometry of this compound, and how are they addressed?

Disorder in the fluorosulfonyl group due to rotational flexibility complicates refinement. High-resolution data (dmin_{\text{min}} < 0.8 Å) and anisotropic displacement parameter (ADP) analysis in SHELXL improve modeling. ORTEP-3 visualizes thermal ellipsoids, confirming planar geometry at the sulfonyl sulfur .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric catalysis applications?

Chiral HPLC (Chiralpak IA column) separates enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configuration. Catalytic asymmetric synthesis using Pd-BINAP complexes achieves >90% ee, with reaction progress monitored via polarimetry .

Q. How is the compound’s bioactivity evaluated in cancer cell models, and what mechanistic insights are derived?

Antiproliferative assays (MTT) on PC-3M-CT+ prostate cancer cells (72 h exposure) quantify IC50_{50}. Mechanistic studies involve Western blotting for HIF-1α suppression and Matrigel invasion assays. Comparative analysis with non-fluorosulfonyl analogs reveals enhanced apoptosis induction via caspase-3/7 activation .

Methodological Considerations

  • Contradictions in Data : Discrepancies in reported melting points (e.g., 75–77°C vs. 82–84°C) may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) identifies thermal transitions, while PXRD distinguishes crystalline phases .
  • Synthetic Optimization : Microwave-assisted synthesis (100°C, 30 min) improves yield (85% vs. 65% conventional heating) by accelerating carbamate bond formation .

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